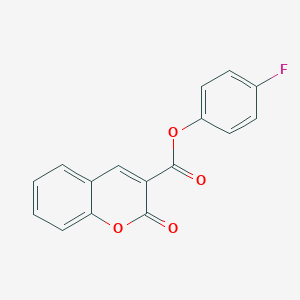

4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

(4-fluorophenyl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQDZYAIPMLKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate typically involves a multi-step reaction process. One common method is the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

1.1. Acyl Chloride Formation and Nucleophilic Substitution

A common approach involves converting 2-oxo-2H-chromene-3-carboxylic acid to its acyl chloride intermediate, followed by reaction with 4-fluorophenol:

-

Acyl chloride synthesis : Treatment of 2-oxo-2H-chromene-3-carboxylic acid with sulfurous oxychloride (SOCl₂) under reflux yields the corresponding acyl chloride .

-

Nucleophilic substitution : The acyl chloride reacts with 4-fluorophenol in the presence of triethylamine and methyl dichloride, followed by purification .

1.2. Coupling Reactions with DCC/DMAP

Another method employs N,N-dimethylaminopyrimidine (DMAP) as a catalyst and dicyclohexylcarbodiimide (DCC) as a coupling agent:

-

Mix 2-oxo-2H-chromene-3-carboxylic acid with 4-fluorophenol in dichloromethane.

-

Add DCC and DMAP, stir for 24 hours, and isolate via column chromatography .

2.1. Cyclization and Coupling Pathways

The synthesis often involves chromene ring formation through cyclization reactions. For example:

-

Iminolactone intermediates undergo rearrangement to form the chromene core, as observed in similar coumarin derivatives .

-

In radical-mediated cyclization (e.g., manganese(III) acetate), reactive intermediates facilitate ring closure, leading to fused chromene structures .

2.2. Fluorophenyl Substitution

The introduction of the 4-fluorophenyl group is typically achieved via esterification or acid chloride coupling , where the fluorinated aryl group replaces a leaving group (e.g., hydroxyl or chloride) in the chromene framework .

Key Reaction Conditions and Yields

A comparative analysis of synthesis methods is provided below:

Chemical Stability and Degradation

-

Stability : The compound is stable under neutral conditions but may undergo hydrolysis under extreme pH (acidic/basic).

-

Solubility : Moderately soluble in organic solvents like ethanol and dichloromethane.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Case Study: Breast Cancer

In a study focusing on MCF-7 breast cancer cells, this compound exhibited an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity. The mechanism of action involves:

- Induction of Apoptosis : Activation of pro-apoptotic proteins.

- Cell Cycle Arrest : Disruption of the cell cycle at the S phase.

Chemical Reactions and Modifications

The compound can undergo various chemical transformations, including oxidation and substitution reactions. These transformations are crucial for developing derivatives with enhanced biological activities or different properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Introduction of additional functional groups. |

| Substitution | Replacement of the fluorine atom with other nucleophiles. |

Industrial Applications

In addition to its biological significance, this compound is employed in various industrial applications:

- Material Science : Used in the development of new materials due to its unique chemical structure.

- Pharmaceuticals : Acts as a precursor for synthesizing more complex pharmaceutical agents.

- Organic Synthesis : Serves as a versatile building block for creating diverse organic compounds.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

- 4-fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate

- 2-oxo-2H-chromene-3-carboxamide derivatives

Uniqueness

4-fluorophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar chromene derivatives .

Biological Activity

4-Fluorophenyl 2-oxo-2H-chromene-3-carboxylate is a member of the chromene derivative family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorophenyl group that enhances its stability and biological efficacy. The presence of the fluorine atom is significant as it influences the compound's interaction with biological targets.

Target Interactions

Research indicates that similar compounds exhibit high affinity for multiple biological receptors, suggesting that this compound may interact with various molecular targets. Notably, coumarin derivatives have been shown to inhibit enzymes like pancreatic lipase and cyclooxygenases (COX), which are crucial in inflammatory responses and metabolic processes .

Mode of Action

The compound's mechanism likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are implicated in inflammation and cancer progression .

- Antioxidant Activity : Coumarins are known for their antioxidant properties, which help mitigate oxidative stress in cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of chromene derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The presence of electron-withdrawing groups like fluorine enhances these effects by increasing the lipophilicity and reactivity of the compounds .

Anti-inflammatory Effects

The anti-inflammatory activity is primarily attributed to the inhibition of COX enzymes. Compounds structurally related to this compound have been reported to reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit antimicrobial properties against a range of pathogens. The biological activity is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within microbial cells .

Summary of Biological Activities

Case Studies

- Anticancer Activity Study : A study evaluated several coumarin derivatives, including those similar to this compound, against cancer cell lines. Results indicated that compounds with fluorine substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in enhancing anticancer properties .

- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory effects of coumarin derivatives demonstrated that these compounds could significantly reduce edema in animal models by inhibiting COX enzymes, thereby validating their potential therapeutic use in inflammatory diseases .

- Antimicrobial Efficacy Assessment : A series of tests conducted on various chromene derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to improved antimicrobial activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.